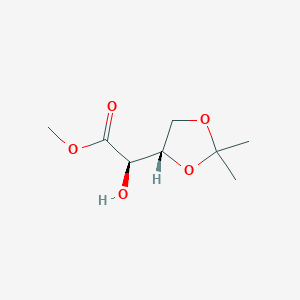
Methyl 3,4-O-isopropylidene-L-threonate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3,4-O-isopropylidene-L-threonate can be synthesized through the protection of L-threonic acid with isopropylidene groups. The reaction typically involves the use of acetone and an acid catalyst to form the isopropylidene acetal . The resulting product is then esterified with methanol to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,4-O-isopropylidene-L-threonate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 3,4-O-isopropylidene-L-threonate is widely used in scientific research, particularly in glycobiology . It serves as a biochemical reagent for studying carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems . Additionally, it is used in the synthesis of complex natural products and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Methyl 3,4-O-isopropylidene-L-threonate involves its role as a protected intermediate in synthetic pathways . The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing selective transformations at other functional groups . Upon deprotection, the compound can participate in various biochemical processes, including glycosylation and enzymatic reactions .
Comparación Con Compuestos Similares
- L-Threonic acid hemicalcium salt
- (S)-3,4-Dihydroxybutyric acid lithium salt hydrate
- (±)-2,4-Dihydroxybutyric acid lithium salt
- Calcium L-Threonate
- 2-Hydroxysuccinic acid methyl ester
- Whiskey lactone
- 2-Ketobutyric acid
- 2-Oxovaleric acid
- Ethyl ®- (+)-4-chloro-3-hydroxybutyrate
- Dihydroxyacetone
Uniqueness: Methyl 3,4-O-isopropylidene-L-threonate is unique due to its specific protection of the hydroxyl groups, which allows for selective reactions in synthetic pathways . This makes it a valuable intermediate in the synthesis of complex molecules and natural products .
Propiedades
IUPAC Name |
methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFASCPVVJBLRD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438875 | |
| Record name | Methyl 3,4-O-isopropylidene-L-threonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92973-40-5 | |
| Record name | Methyl 3,4-O-isopropylidene-L-threonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


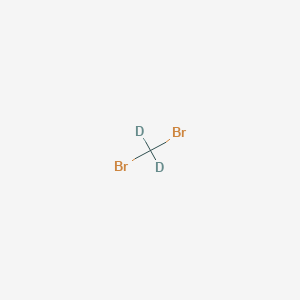
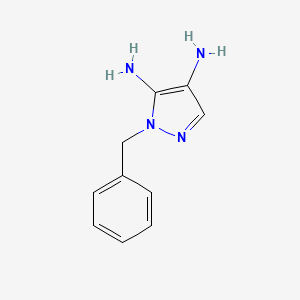
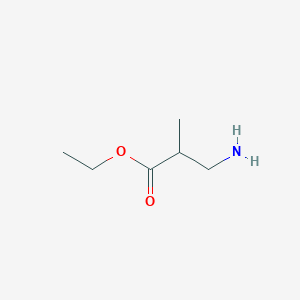
![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)
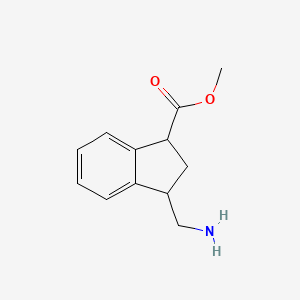
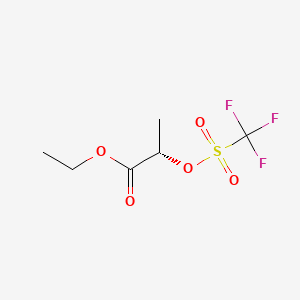

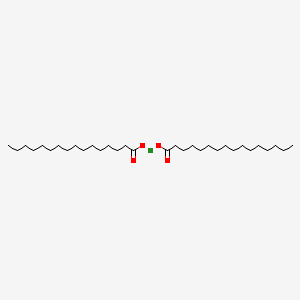
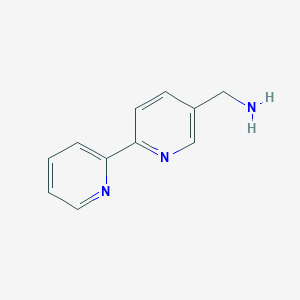

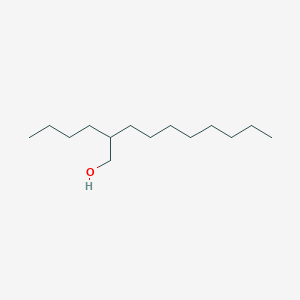
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)


